molecular formula C22H24N6O2S B11061606 ethyl 4-[({4-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonothioyl)amino]benzoate

ethyl 4-[({4-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B11061606
M. Wt: 436.5 g/mol
InChI Key: ZOIAIPBPNUEHNZ-UHFFFAOYSA-N
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Description

ETHYL 4-[({4-[5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is a complex organic compound that features a combination of pyridine, triazole, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[({4-[5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which is then coupled with a pyridine derivative. This intermediate is further reacted with piperidine and benzoate derivatives under controlled conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[({4-[5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of ETHYL 4-[({4-[5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effect. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[({4-[5-(2-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]PIPERIDINO}CARBOTHIOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C22H24N6O2S

Molecular Weight

436.5 g/mol

IUPAC Name

ethyl 4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H24N6O2S/c1-2-30-21(29)16-6-8-17(9-7-16)24-22(31)28-13-10-15(11-14-28)19-25-20(27-26-19)18-5-3-4-12-23-18/h3-9,12,15H,2,10-11,13-14H2,1H3,(H,24,31)(H,25,26,27)

InChI Key

ZOIAIPBPNUEHNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C3=NC(=NN3)C4=CC=CC=N4

Origin of Product

United States

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